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3-Iodo-5,7-dimethylquinolin-4(1H)-one
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Description
3-Iodo-5,7-dimethylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C11H10INO and its molecular weight is 299.11 g/mol. The purity is usually 95%.
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Biological Activity
3-Iodo-5,7-dimethylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is C10H8N2O with the following structural features:
- Iodine atom at position 3
- Methyl groups at positions 5 and 7
This unique structure enhances its lipophilicity and bioavailability, making it a promising candidate for drug development.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Quinoline derivatives are known for their ability to inhibit various pathogens. The presence of iodine may enhance these properties by improving interaction with microbial targets.
- Anticancer Activity : Studies have shown that quinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves inhibition of specific enzymes or disruption of cellular processes.
- Enzyme Inhibition : Interaction studies suggest that this compound can bind to various biological targets, potentially inhibiting enzyme activity crucial for pathogen survival or cancer progression.
Synthesis Methods
Several synthesis methods for this compound have been reported. These include:
- Iodination of Quinoline Derivatives : Utilizing iodine sources in the presence of catalysts.
- Methylation Reactions : Introducing methyl groups at specific positions on the quinoline ring.
These synthetic routes are essential for producing derivatives with enhanced biological activities.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Chloro-5-methylquinolin-4(1H)-one | Chlorine substitution at position 3 | Antimicrobial properties |
6-Methylquinolin-4(1H)-one | Methyl group at position 6 | Anticancer activity |
3-Iodoquinolin-4(1H)-one | Iodine substitution at position 3 | Antiviral properties |
7-Methyl-3-bromoquinolin-4(1H)-one | Bromine substitution at position 3 | Antimalarial activity |
Uniqueness : The combination of both iodine and methyl groups in this compound distinguishes it from other compounds, potentially enhancing its solubility and overall biological activity compared to other halogenated or methylated quinolines.
Case Studies and Research Findings
Recent studies have highlighted the potential of quinoline derivatives in treating various diseases. For instance:
- A study demonstrated that similar quinoline compounds could effectively inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's .
- Another investigation indicated that compounds with a quinoline core could penetrate the blood-brain barrier (BBB), suggesting their potential use in central nervous system disorders .
These findings underscore the therapeutic potential of compounds like this compound.
Properties
Molecular Formula |
C11H10INO |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
3-iodo-5,7-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO/c1-6-3-7(2)10-9(4-6)13-5-8(12)11(10)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
CODRURDZEUJEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)I)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.